molecular formula C21H23N3O2 B7499343 N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide

N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide

Cat. No. B7499343
M. Wt: 349.4 g/mol
InChI Key: UAIRGLSRUYDPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. Adenosine is a naturally occurring nucleoside that plays a crucial role in various physiological processes, including the regulation of cardiovascular, respiratory, and immune functions. The adenosine A1 receptor is widely distributed in the brain and peripheral tissues, and its activation has been linked to numerous pathological conditions, such as ischemia, epilepsy, and pain. DPCPX has been extensively studied for its potential therapeutic applications in these and other areas.

Mechanism of Action

N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide acts as a competitive antagonist of adenosine A1 receptors, blocking the binding of adenosine and preventing its downstream signaling pathways. Adenosine A1 receptors are G protein-coupled receptors that activate inhibitory G proteins, leading to the inhibition of adenylyl cyclase and the decrease in intracellular cAMP levels. This results in the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of gene expression. By blocking adenosine A1 receptors, N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide can modulate these downstream effects and alter physiological processes.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific experimental conditions and the target tissues. For example, N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to increase heart rate and blood pressure in animal models, indicating its potential use as a cardiovascular drug. N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has also been shown to modulate synaptic transmission in the brain, leading to the regulation of neuronal excitability and plasticity. In addition, N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been shown to have anti-inflammatory and analgesic effects, suggesting its potential use in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for adenosine A1 receptors, which allows for the specific targeting of these receptors without affecting other adenosine receptor subtypes. Another advantage is its well-established pharmacological profile, which allows for the precise control of its dose and administration route. However, one limitation is its relatively low solubility in aqueous solutions, which can limit its bioavailability and require the use of organic solvents. Another limitation is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide and its potential therapeutic applications. One direction is the investigation of the role of adenosine A1 receptors in the regulation of immune functions, including the modulation of cytokine production and the regulation of T cell activation. Another direction is the development of novel N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide analogs with improved pharmacokinetic and pharmacodynamic properties, such as increased solubility and potency. Additionally, the potential use of N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide in combination with other drugs or therapies, such as chemotherapy or gene therapy, should be explored. Finally, the investigation of the long-term effects of N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide on various physiological processes, including the potential for tolerance and addiction, should be further investigated.

Synthesis Methods

N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide can be synthesized using various methods, including the reaction of 3,5-dimethylphenylamine with 2-methylpropyl chloroformate, followed by the condensation of the resulting amine with 4-oxo-1,2,3,6-tetrahydropyridine-3-carboxylic acid. The final product is obtained after purification through recrystallization or chromatography. The purity and yield of N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide depend on the specific synthesis conditions and the quality of the starting materials.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. For example, N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been used to study the effects of adenosine A1 receptor blockade on the cardiovascular system, including blood pressure regulation, heart rate, and coronary blood flow. N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has also been used to investigate the role of adenosine A1 receptors in the central nervous system, including the regulation of sleep, seizure activity, and cognitive function. In addition, N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide has been studied for its potential therapeutic applications in the treatment of ischemia, epilepsy, and pain.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-13(2)12-24-21(26)18-8-6-5-7-17(18)19(23-24)20(25)22-16-10-14(3)9-15(4)11-16/h5-11,13H,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIRGLSRUYDPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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